2,5-Dichloro-4-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
2,5-Dichloro-4-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2,5-dichloropyrimidine with 1H-pyrazole under specific conditions. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts, such as Pd2(dba)3, along with ligands like xantphos and bases like cesium carbonate (Cs2CO3) to facilitate the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine can yield 2,5-diamino-4-(1H-pyrazol-1-yl)pyrimidine.
Scientific Research Applications
2,5-Dichloro-4-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional nitrogen atoms in the ring system.
Uniqueness: 2,5-Dichloro-4-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents.
Properties
Molecular Formula |
C7H4Cl2N4 |
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Molecular Weight |
215.04 g/mol |
IUPAC Name |
2,5-dichloro-4-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-4-10-7(9)12-6(5)13-3-1-2-11-13/h1-4H |
InChI Key |
WSLTUNQJGOEQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
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